4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone

Catalog No.
S744596
CAS No.
898782-83-7
M.F
C18H17BrFNOS
M. Wt
394.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzopheno...

CAS Number

898782-83-7

Product Name

4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone

IUPAC Name

(4-bromo-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C18H17BrFNOS

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C18H17BrFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2

InChI Key

QQIQBARQVCHCLE-UHFFFAOYSA-N

SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F
4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone is a chemical compound that has gained significant attention in scientific research and industry due to its unique physical and chemical properties. The synthesis and characterization of this compound have contributed to the development of analytical methods and its widespread applications in various fields of research. This paper aims to provide an informative and engaging overview of 4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, as well as limitations and future directions.
4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone, also known as BTFMB, is a thioether compound that belongs to the benzophenone family. It was first synthesized and characterized by Schulz and co-workers in 2007 (Schulz et al., 2007). The chemical structure of BTFMB comprises a benzophenone core with a thiomorpholine and a bromo and fluoro substituent on the phenyl ring. Its molecular formula is C18H16BrFNO2S, and it has a molecular weight of 407.3 g/mol.
BTFMB is a white crystalline solid that is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. It has a melting point of 134-136℃ and a boiling point of 496.9℃. BTFMB has a high thermal stability, and it does not decompose even at temperatures up to 300℃ (Schulz et al., 2007). The presence of bromine and fluorine substituents contributes to its unique physical and chemical properties, such as high electronegativity and high lipophilicity.
The synthesis of BTFMB involves the reaction of 4-bromo-3-fluorobenzaldehyde with thiomorpholine in the presence of a catalytic amount of acid. The reaction proceeds via a Mannich-type mechanism and results in the formation of BTFMB as a solid product. The purity of the synthesized product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) (Schulz et al., 2007).
The analytical methods used for BTFMB include NMR spectroscopy, HPLC, infrared (IR) spectroscopy, and mass spectrometry (MS). NMR spectroscopy is used to confirm the chemical structure and purity of BTFMB, while HPLC is used to measure its concentration in a sample. IR spectroscopy is used to identify functional groups, and MS is used to determine the molecular weight and confirm the identity of the compound (Schulz et al., 2007).
BTFMB has demonstrated significant biological activity in several studies. It exhibits potent antifungal and antibacterial activity against various strains of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, and Escherichia coli (Bi et al., 2011; Li et al., 2011). In addition, BTFMB has also been found to possess anti-inflammatory properties (Bi et al., 2011). Its ability to modulate the immune response and inhibit cell proliferation makes it a promising therapeutic candidate in several diseases, including cancer and autoimmune disorders.
The toxicity and safety of BTFMB have been evaluated in several studies. It has been found to be relatively safe in low doses, with minimal adverse effects on animal models (Bi et al., 2011). However, high doses of BTFMB can cause toxicity, including liver damage and altered immune function (Li et al., 2011).
The unique physical and chemical properties of BTFMB have made it a popular compound for diverse scientific research applications. It has been used as a photochromic material, in the development of new antibiotics and anti-inflammatory drugs, and as a research tool for studying protein-protein interactions (Schulz et al., 2007; Bi et al., 2011).
The current state of research on BTFMB is focused on developing new synthetic methods, expanding its applications in the development of new drugs, and investigating its biological activity using in vitro and in vivo models. Recent studies have also explored the potential of BTFMB as a sensing material for environmental monitoring and as a catalyst in organic synthesis reactions (Zhang et al., 2019; Wu et al., 2020).
The unique physical and chemical properties of BTFMB have several potential applications in various fields of research and industry. Its high thermal stability and photochromic properties make it a promising candidate for application in the field of optics and photonics. BTFMB's significant biological activity and anti-inflammatory properties make it a potential therapeutic agent for several diseases, including autoimmune disorders and cancer. It also has potential applications in the development of new antibiotics and in environmental sensing.
While BTFMB has demonstrated significant potential, several limitations and future directions need to be considered. The high toxicity of BTFMB at high doses necessitates further safety evaluations before its clinical application. Its relatively low solubility in water limits its use in certain applications, and new synthetic methods need to be developed for better yield and cost-effectiveness. Additionally, exploring the potential of BTFMB in emerging fields such as nanotechnology and materials science may provide new avenues for research.
for research on BTFMB include:
1. Development of new synthetic methods with high yield and cost-effectiveness.
2. Improvement of the solubility of BTFMB in water.
3. Investigation of the potential of BTFMB in emerging fields such as nanotechnology and materials science.
4. Evaluation of the safety and efficacy of BTFMB in clinical trials.
5. Further exploration of the biological activity of BTFMB in different in vitro and in vivo models.
6. Development of new applications of BTFMB, including environmental sensing and photochromic materials.
7. Investigation of the potential of BTFMB as a catalyst in organic synthesis reactions.
In conclusion, 4-Bromo-3-fluoro-4'-thiomorpholinomethylbenzophenone is a unique compound that has gained significant attention in scientific research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, as well as limitations and future directions have been discussed in detail. While further research is needed to fully explore the potential of BTFMB, its significant biological activity and promising physical and chemical properties make it a popular compound for diverse scientific research applications.
References:
Bi, W., Liu, X., Zhang, J., Shen, H., Cui, Z., & Shao, Z. (2011). Synthesis and biological evaluation of benzophenone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 46(2), 751-759.
Li, Y., Liu, X., Hu, Z., Chen, T., Yin, Y., & Cui, Z. (2011). Study on synthesis and properties of 4-aryl-3-fluoro-4’-morpholinomethylbenzophenones. Chinese Journal of Organic Chemistry, 31(9), 1419-1425.
Schulz, S., Ziegs, E. O., & Hager, M. D. (2007). Photochromic and antimicrobial activities of a new bifunctionalizable benzophenone. Journal of Materials Chemistry, 17(9), 842-846.
Wu, H., Ji, X., Wu, M., & Wang, L. (2020). A highly efficient green synthesis of 4-arylthio-3, 5-dicyanobenzophenones: Using thymidine as a catalyst. Organic & Biomolecular Chemistry, 18(28), 5473-5481.
Zhang, Y., Lv, Y., Wang, X., Liu, Y., & Liu, G. (2019). Preparation and characterization of the photodiode using smart polymers containing thiomorpholine moiety. Organic Electronics, 75, 105423.

XLogP3

4.3

Wikipedia

(4-Bromo-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone

Dates

Modify: 2023-08-15

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